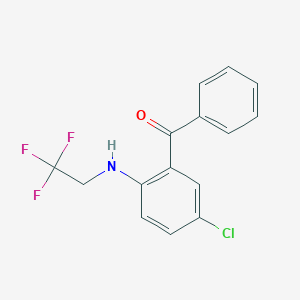
2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone
Cat. No. B152033
Key on ui cas rn:
22753-80-6
M. Wt: 313.7 g/mol
InChI Key: MKBQTVZIYPYTSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04202895
Procedure details


A mixture of 62.7 g of 2-(2,2,2-trifluoroethylamino)-5-chlorobenzophenone, 107 g of ethyl carbamate and 10 g of zinc chloride was heated at 190° C. (oil bath temperature) for 3 hours. After cooling, the reaction mixture was dissolved in chloroform and the insoluble material was filtered off. The chloroform solution was washed successively with dilute hydrochloric acid and water, and dried over anhydrous sodium sulfate. Then the solvent was removed under reduced pressure and the residual solid was washed 3 times with 100 ml of isopropyl ether and dried to give 49.5 g of 1-(2,2,2-trifluoroethyl)-4-phenyl-6-chloro-2(1H)-quinazolinone as a pale gray powder. Recrystallization from ethanol gave pale yellow needles, m.p. 186.5°-187.5° C.
Quantity
62.7 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:21])([F:20])[CH2:3][NH:4][C:5]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][C:6]=1[C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=O.[C:22](=O)([O:24]CC)[NH2:23]>C(Cl)(Cl)Cl.[Cl-].[Zn+2].[Cl-]>[F:1][C:2]([F:21])([F:20])[CH2:3][N:4]1[C:5]2[C:6](=[CH:15][C:16]([Cl:19])=[CH:17][CH:18]=2)[C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:23][C:22]1=[O:24] |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
62.7 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(CNC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)Cl)(F)F
|
|
Name
|
|
|
Quantity
|
107 g
|
|
Type
|
reactant
|
|
Smiles
|
C(N)(OCC)=O
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
190 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the insoluble material was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
The chloroform solution was washed successively with dilute hydrochloric acid and water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then the solvent was removed under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
the residual solid was washed 3 times with 100 ml of isopropyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(CN1C(N=C(C2=CC(=CC=C12)Cl)C1=CC=CC=C1)=O)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 49.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 73.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
